molecular formula C7H16ClNO B2415087 2-(2-Cyclopropylethoxy)ethanamine;hydrochloride CAS No. 2344681-08-7

2-(2-Cyclopropylethoxy)ethanamine;hydrochloride

Cat. No.: B2415087
CAS No.: 2344681-08-7
M. Wt: 165.66
InChI Key: AAEKCKRVGKIVAY-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylethoxy)ethanamine;hydrochloride is an organic compound with the molecular formula C7H15NO·HCl It is a hydrochloride salt of 2-(2-cyclopropylethoxy)ethanamine, which is characterized by the presence of a cyclopropyl group attached to an ethoxyethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylethoxy)ethanamine;hydrochloride typically involves the reaction of 2-cyclopropylethanol with ethylene oxide to form 2-(2-cyclopropylethoxy)ethanol. This intermediate is then reacted with ammonia to yield 2-(2-cyclopropylethoxy)ethanamine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylethoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various functional groups.

Scientific Research Applications

2-(2-Cyclopropylethoxy)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylethoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Chloroethyl)sulfonyl)ethoxyethanamine hydrochloride
  • 2-(2-(2-(6-Chlorohexyl)oxy)ethoxy)ethoxyethanamine hydrochloride
  • N-ethyl-Ethanamine derivatives

Uniqueness

2-(2-Cyclopropylethoxy)ethanamine;hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-cyclopropylethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-4-6-9-5-3-7-1-2-7;/h7H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEKCKRVGKIVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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